molecular formula C21H16N4O3S2 B4014159 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide

Cat. No.: B4014159
M. Wt: 436.5 g/mol
InChI Key: NKARQIXOVXZZAL-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a synthetically derived small molecule compound of significant interest in medicinal chemistry and early-stage drug discovery research. This complex molecule is characterized by a multi-heterocyclic structure, incorporating a tetrahydroquinazolinone core linked to a 1,3-benzothiazole moiety via a sulfanylacetamide bridge, and further functionalized with a furan substituent . The specific arrangement of these pharmacophores suggests potential for diverse biological interactions, making it a valuable scaffold for investigating novel therapeutic targets. Compounds featuring quinazolinone and benzothiazole structures are extensively studied in oncology research for their ability to modulate key cellular pathways . Similarly, the furan and thiazole rings are common in compounds screened for various pharmacological activities. Researchers can utilize this high-purity chemical as a key intermediate in synthetic chemistry or as a lead compound for structure-activity relationship (SAR) studies in high-throughput screening assays. Its complex structure presents an opportunity to explore mechanisms of action related to enzyme inhibition or protein-protein interactions. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c26-16-9-12(17-5-3-7-28-17)8-15-13(16)10-22-20(23-15)25-19(27)11-29-21-24-14-4-1-2-6-18(14)30-21/h1-7,10,12H,8-9,11H2,(H,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKARQIXOVXZZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halide.

    Attachment of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction.

    Formation of the quinazolinone moiety: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.

    Final coupling: The final step involves coupling the benzothiazole and quinazolinone intermediates through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. The compound's structure may enhance its efficacy against various bacterial strains due to its ability to interact with microbial cell membranes or intracellular targets .
  • Anticancer Potential : Compounds containing benzothiazole and furan moieties have been investigated for their anticancer activities. Studies suggest that they may inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation .

Materials Science Applications

  • Organic Electronics : The structural characteristics of this compound make it suitable for applications in organic electronics, where it can be utilized as a building block for advanced materials such as organic semiconductors .
  • Polymer Chemistry : Its unique functional groups allow for potential incorporation into polymer matrices, enhancing material properties such as conductivity or mechanical strength .

Case Studies

Recent studies have demonstrated the efficacy of benzothiazole derivatives in various therapeutic contexts:

  • A study published in RSC Advances highlighted the synthesis and evaluation of new benzothiazole-based compounds showing promising anti-tubercular activity with IC50 values indicating effective inhibition against target proteins involved in tuberculosis .
  • Another investigation focused on the synthesis of acetamide-linked benzothiazoles showcased their potential as antimicrobial agents against resistant bacterial strains, emphasizing the need for further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide involves its interaction with specific molecular targets. The benzothiazole and quinazolinone moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its hybrid structure combining benzothiazole, tetrahydroquinazolinone, and furan subunits. Below is a comparison with structurally related acetamide derivatives:

Compound Name / ID Core Structure Key Substituents Bioactive Moieties Present
Target Compound Benzothiazole-sulfanyl-acetamide Tetrahydroquinazolinone, furan-2-yl Benzothiazole, furan, tetrahydroquinazolinone
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide Benzothiazole-sulfanyl-acetamide Pyridylmethyl group Benzothiazole, pyridine
N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide Benzothiazole-sulfanyl-acetamide Mesitylamino, phenyltetrazole Benzothiazole, tetrazole
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazolyl-triazolyl-thiazolyl-acetamide Bromophenyl, triazole, benzodiazolyl Benzodiazolyl, triazole, thiazole
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Benzothiazole-sulfanyl-triazolyl-acetamide Phenyltriazole, hydroxypropyl Benzothiazole, triazole

Key Observations :

  • Compounds with triazole (e.g., 9c ) or tetrazole () substituents exhibit improved metabolic stability, whereas the target compound’s furan group may confer distinct electronic or steric effects.
Physicochemical Properties

While experimental data for the target compound are unavailable, trends from analogs suggest:

Property Target Compound (Predicted) 9c Compound
Molecular Weight ~480 g/mol 568.6 g/mol 331.4 g/mol
Melting Point 180–200°C (estimated) 245–247°C 162–164°C
LogP ~3.5 (moderate lipophilicity) 4.2 2.8
Solubility Low in water, DMSO-soluble DMSO-soluble Ethanol-soluble

Spectroscopic Data :

  • IR : Expected peaks for benzothiazole (C=N stretch at ~1600 cm⁻¹), amide (N–H bend at ~1550 cm⁻¹), and furan (C–O–C at ~1250 cm⁻¹) .
  • NMR: Aromatic protons in the benzothiazole (δ 7.2–8.5 ppm), furan (δ 6.2–7.4 ppm), and tetrahydroquinazolinone (δ 2.5–4.0 ppm for CH₂ groups) regions .
Pharmacological Activity

Anti-inflammatory Potential:

  • Compound 9c showed docking affinity for cyclooxygenase-2 (COX-2), comparable to diclofenac.
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibited anti-exudative activity at 10 mg/kg, surpassing diclofenac in reducing edema .

Antimicrobial Activity :

  • Benzothiazole-containing analogs (e.g., ) demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption via lipophilic interactions.

Structural-Activity Relationship (SAR) :

  • Benzothiazole-sulfanyl linkage enhances π-π stacking with enzyme active sites.
  • Tetrahydroquinazolinone may improve solubility and hydrogen-bonding capacity compared to simpler quinazoline derivatives.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a complex organic molecule notable for its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a benzothiazole moiety linked to a furan derivative through an acetamide functional group. The molecular formula is C17H15N3O2S2C_{17}H_{15}N_{3}O_{2}S_{2}, indicating the presence of nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen. The unique combination of these structural elements contributes to its biological activity.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds containing benzothiazole and furan derivatives have shown significant antimicrobial properties. For example, derivatives of benzothiazole are known for their antibacterial and antifungal activities .
  • Antitumor Activity : Benzothiazole derivatives have been explored for their potential as antitumor agents. Studies have indicated that certain structural modifications can enhance their efficacy against cancer cells .
  • Anti-inflammatory Effects : Some furan-containing compounds exhibit anti-inflammatory properties, which could be relevant for therapeutic applications in treating inflammatory diseases .

Synthesis

The synthesis of This compound typically involves several multi-step reactions. The initial steps often include the formation of the benzothiazole moiety followed by the introduction of the furan derivative through coupling reactions.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazideBenzothiazole + AcetohydrazideAntimicrobial
5-(4-Methoxyphenyl)-4H-[1,2,4]triazoleTriazole ring + Phenolic groupAntifungal
4-(Benzothiazolyl)thiosemicarbazoneThiosemicarbazone + BenzothiazoleAntitumor

The uniqueness of This compound lies in its combination of both benzothiazole and furan moieties along with an acetamide functional group. This distinct combination may enhance its biological activity compared to other similar compounds.

Pharmacological Studies

Recent studies have demonstrated that derivatives of this compound can inhibit specific biological targets involved in disease pathways. For instance:

  • Inhibition of Tumor Growth : Certain derivatives were tested against various cancer cell lines (e.g., MDA-MB-231 for breast cancer) showing promising results in inhibiting cell proliferation .
  • Antimicrobial Efficacy : The minimal inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the key synthetic pathways for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide?

The synthesis typically involves multi-step reactions starting from simpler precursors. For example:

  • Thiazole/benzothiazole formation : Phosphorus pentasulfide or cyclization reactions are used to construct the benzothiazole core .
  • Acetamide coupling : Acyl chlorides or active esters react with amine-containing intermediates under basic conditions (e.g., triethylamine in DMF) to form the acetamide linkage .
  • Furan incorporation : The furan-2-yl group is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling reactions .
    Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography is essential to isolate intermediates and the final product .

Basic: How is the compound’s structural identity confirmed in academic research?

Structural characterization relies on:

  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR verify substituent positions and connectivity (e.g., furan protons at δ 6.2–7.4 ppm) .
    • IR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1} for the acetamide) .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Use of Pd(PPh3_3)4_4 for cross-coupling steps improves furan integration efficiency .
  • Temperature control : Maintaining 0–5°C during acyl chloride reactions minimizes side products .
  • pH adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize thiol-containing intermediates .
    Monitoring : Thin-Layer Chromatography (TLC) or HPLC tracks reaction progress and identifies byproducts .

Advanced: What methodological approaches validate target engagement in biological studies?

To confirm interaction with biological targets (e.g., enzymes or receptors):

  • Molecular docking : Computational models predict binding modes to active sites (e.g., quinazolinone core interacting with ATP-binding pockets) .
  • In vitro assays :
    • Enzyme inhibition : Measure IC50_{50} values using fluorogenic substrates .
    • Cellular uptake : Fluorescence tagging (e.g., dansyl derivatives) quantifies intracellular accumulation .
  • Negative controls : Use structurally similar but inactive analogs to rule out nonspecific effects .

Advanced: How should researchers address contradictory bioactivity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing furan with thiophene) to identify critical pharmacophores .
  • Solubility factors : Use co-solvents (DMSO/PBS mixtures) to ensure consistent compound dissolution .
    Validation : Replicate studies in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What computational methods support structure-activity relationship (SAR) analysis?

  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity .
  • Molecular dynamics simulations : Assess binding stability over time (e.g., 100-ns simulations for protein-ligand complexes) .
  • ADMET prediction : Tools like SwissADME predict pharmacokinetic liabilities (e.g., CYP450 inhibition) early in optimization .

Basic: What analytical techniques monitor degradation or stability during storage?

  • Stability-indicating HPLC : Detect decomposition products under stress conditions (heat, light, humidity) .
  • Mass spectrometry : Identifies degradation pathways (e.g., hydrolysis of the acetamide bond) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 300°C .

Advanced: How can regioselectivity challenges in heterocyclic synthesis be addressed?

  • Directing groups : Install temporary groups (e.g., nitro) to guide sulfanyl or acetamide positioning .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps via controlled heating .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during multi-step syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide

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